molecular formula C11H11NS B2513471 2-Methyl-4-(o-tolyl)thiazole CAS No. 1802489-68-4

2-Methyl-4-(o-tolyl)thiazole

Cat. No.: B2513471
CAS No.: 1802489-68-4
M. Wt: 189.28
InChI Key: UFZGMGWMVWKZEU-UHFFFAOYSA-N
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Description

2-Methyl-4-(o-tolyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a methyl group at the second position and an ortho-tolyl group at the fourth position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(o-tolyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction can be carried out using 2-bromoacetophenone and o-tolylthioamide under basic conditions .

Reaction Conditions:

    Reagents: 2-bromoacetophenone, o-tolylthioamide

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(o-tolyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present on the aromatic ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Methyl-4-(o-tolyl)thiazole has several scientific research applications due to its unique chemical structure and biological activities:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Methylthiazole: Lacks the ortho-tolyl group, resulting in different biological activities.

    4-(o-Tolyl)thiazole: Lacks the methyl group at the second position, affecting its chemical reactivity.

    2,4-Dimethylthiazole: Contains two methyl groups, leading to distinct pharmacological properties.

  • Uniqueness:

    • The presence of both the methyl group at the second position and the ortho-tolyl group at the fourth position gives 2-Methyl-4-(o-tolyl)thiazole unique chemical and biological properties, making it a valuable compound for various applications.
  • Properties

    IUPAC Name

    2-methyl-4-(2-methylphenyl)-1,3-thiazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11NS/c1-8-5-3-4-6-10(8)11-7-13-9(2)12-11/h3-7H,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UFZGMGWMVWKZEU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1C2=CSC(=N2)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11NS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    189.28 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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